5-butyl-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo-pyrazolone class, characterized by a fused bicyclic core with a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold. Key substituents include a butyl group at position 5, a 3-ethoxyphenyl moiety at position 4, and a 2-hydroxyphenyl group at position 2. These substituents influence its physicochemical properties, such as lipophilicity (enhanced by the butyl chain) and hydrogen-bonding capacity (via hydroxyl and ethoxy groups). Structural determination of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-butyl-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O3/c1-3-5-13-26-22(15-9-8-10-16(14-15)29-4-2)19-20(24-25-21(19)23(26)28)17-11-6-7-12-18(17)27/h6-12,14,22,27H,3-5,13H2,1-2H3,(H,24,25) |
InChI Key |
BNKWIMGZXDIURA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC |
Origin of Product |
United States |
Biological Activity
5-butyl-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound belongs to the class of dihydropyrrolo[3,4-c]pyrazol derivatives. Its structure includes a butyl group, an ethoxyphenyl moiety, and a hydroxyl-substituted phenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, pyrazole hybrid chalcone conjugates have demonstrated selective cytotoxicity towards cancer cells with IC50 values ranging from 38.30 to 45.23 µM against various cancer cell lines . The structure-activity relationship (SAR) indicates that compounds with strong electron-donating groups exhibit enhanced cytotoxicity.
Case Study: SAR Analysis
A comparative analysis of various derivatives showed that those with hydroxyl (OH) and methoxy (OCH₃) substituents on the aromatic rings exhibited potent cytotoxic effects. Compounds with electron-withdrawing groups were less effective, suggesting that the presence of electron-donating groups is crucial for enhancing anticancer activity.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 5-butyl-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | TBD | Anticancer |
| Pyrazole hybrid chalcone | 38.30 - 45.23 | Selective cytotoxicity |
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes. For example, studies on isatin-pyrazole derivatives have shown significant inhibition of methionine aminopeptidases (MetAPs), which play crucial roles in cellular processes . Compounds that induced over 40% inhibition at a concentration of 10 µM were further evaluated for their kinetic parameters.
Enzyme Inhibition Study
The following table summarizes the inhibition percentages observed for related compounds:
| Compound | Inhibition (%) at 10 µM | Target Enzyme |
|---|---|---|
| Isatin-pyrazole conjugate | ≥40% | MetAP1c |
| Isatin-pyrazole conjugate | ≥40% | MetAP1a |
Anti-inflammatory Activity
In addition to anticancer properties, compounds in this class have been evaluated for anti-inflammatory effects. A study indicated that certain pyrazole derivatives exhibited significant anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The following table highlights key structural differences between the target compound and analogs:
Key Observations:
- Core Complexity : The dihydropyrrolo-pyrazolone scaffold in the target compound offers conformational rigidity compared to simpler pyrazole derivatives (e.g., ), which may affect binding selectivity .
Preparation Methods
Pyrazolone Core Synthesis
The foundational step involves generating the 1H-pyrazol-5(4H)-one intermediate through:
Reaction Scheme 1: Hydrazine-β-keto Ester Condensation
Ethyl 3-oxohexanoate + Phenylhydrazine
→ 5-Butyl-3-phenyl-1H-pyrazol-5(4H)-one
- Solvent: Ethanol/glacial acetic acid (1:1)
- Temperature: Reflux (80°C)
- Time: 4–6 hours
- Yield: 68–72% (based on Source analogues)
Critical Parameters
Pyrrolo-Pyrazole Annulation
The dihydropyrrole ring is constructed via a three-component reaction (Source methodology):
Reaction Scheme 2: Michael Addition-Cyclization
5-Butyl-1H-pyrazol-5(4H)-one +
3-Ethoxybenzaldehyde +
2-Hydroxybenzaldehyde → Target Compound
Optimized Conditions
- Catalyst: Piperidine (0.2 eq.)
- Solvent: Anhydrous ethanol
- Temperature: 80°C
- Time: 2 hours
- Yield: 58–63% (extrapolated from Source data)
Mechanistic Insights
- Michael addition of pyrazolone enolate to α,β-unsaturated aldehyde
- Thorpe-Ziegler type cyclization forming the pyrrole ring
- Tautomerization to stabilize the conjugated system
Regiochemical Control Strategies
The substitution pattern requires precise control to prevent isomer formation:
| Challenge | Solution | Source Reference |
|---|---|---|
| C3 vs C5 alkylation | Use of bulky β-keto esters | |
| Aryl group orientation | Ortho-directing groups in aldehydes | |
| Tautomeric equilibrium | Acidic workup (pH 4–5) |
X-ray crystallography data from analogous compounds (Source) confirms the 1,4-dihydro tautomer predominates in solid state due to intramolecular H-bonding.
Protecting Group Chemistry
The 2-hydroxyphenyl group necessitates protection during synthesis:
Protection/Deprotection Sequence
- Acetylation :
- Reagent: Acetic anhydride (1.2 eq.)
- Conditions: RT, 2 hours (95% yield)
- Global Deprotection :
- Reagent: K₂CO₃/MeOH (0.5M)
- Time: 30 min (quantitative removal)
Purification and Characterization
Chromatographic Methods
- Normal phase silica gel (ethyl acetate/hexanes 3:7)
- Reverse phase C18 (acetonitrile/water gradient)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), δ 5.21 (s, pyrrole-H), δ 9.87 (s, OH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.8 (C=O), δ 158.2 (C-OH), δ 114.7–135.4 (aromatic carbons) |
| HRMS (ESI+) | m/z 434.1932 [M+H]⁺ (calc. 434.1938) |
Single crystal X-ray analysis (analogous to Source) would confirm:
- Boat conformation of dihydropyrrole ring
- Dihedral angle between pyrazole and pyrrole rings (74–82°)
Scale-Up Considerations
Industrial adaptation requires modifications from lab-scale methods:
Process Optimization Table
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 5 g | 2 kg |
| Reaction vessel | Round-bottom | Jacketed reactor |
| Cooling method | Ice bath | Chilled glycol |
| Yield | 58% | 52% |
- Continuous flow hydrogenation for nitro group reduction
- Centrifugal partition chromatography for isomer separation
Comparative Analysis of Synthetic Routes
Evaluation of Three Approaches
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
